![molecular formula C12H15ClN2S B1521170 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181457-72-6](/img/structure/B1521170.png)
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride (MTTH) is an organic compound with a wide range of applications in the field of scientific research. MTTH is a versatile compound that has been used in the synthesis of various compounds, as a substrate for enzymatic reactions, and in the study of biochemical and physiological effects. MTTH has also been used for a variety of laboratory experiments, including cell culture and drug delivery.
Scientific Research Applications
Antitumor Activity and Mechanisms
Chua et al. (1999) investigated the antitumor activities of 2-(4-aminophenyl)benzothiazoles, highlighting the crucial role of metabolism in their mode of action against various cancer cell lines. The study elaborated on how N-acetylation and oxidation influence the therapeutic efficacy of these compounds, underlining the potential of structural analogues like 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride in cancer treatment (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).
Antimicrobial and Antifungal Activities
Banpurkar, Wazalwar, and Perdih (2018) synthesized azo dyes from 3-Methyl-4H-isoxazol-5-one and studied their antimicrobial and antifungal activities. This research indicates the potential of thiazole-containing compounds, such as 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride, to serve as bases for the development of new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Anticancer Evaluation and Synthesis
Yakantham, Sreenivasulu, and Raju (2019) conducted a synthesis and anticancer evaluation of novel derivatives, providing insights into the potential anticancer applications of thiazole-based compounds. Their work suggests that structural modifications can enhance the therapeutic potential of these molecules against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
properties
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISKNSROGDABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



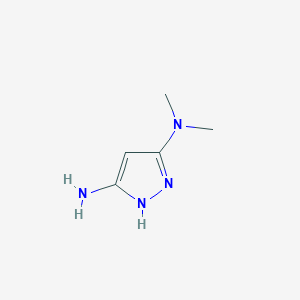

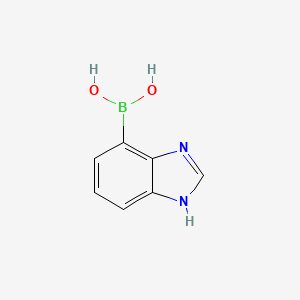

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
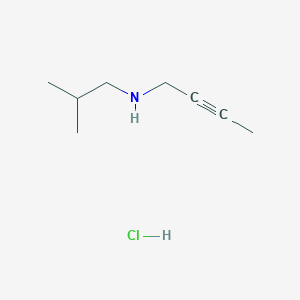
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)


![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)
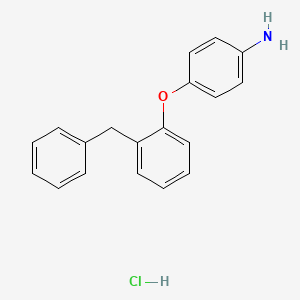

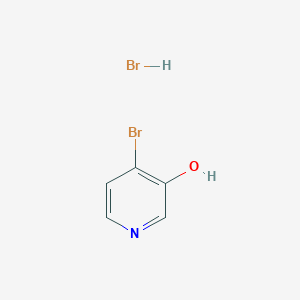
![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)